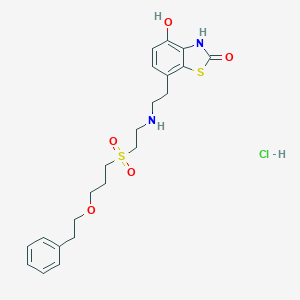

1,2-脱氢曲马多

描述

Tramadol is a centrally acting synthetic opioid analgesic. Its mode of action is not completely understood, but it is known to be a weak opioid and also a reuptake inhibitor for serotonin and norepinephrine .

Chemical Reactions Analysis

There are studies on the degradation of Tramadol, such as the degradation by the homogenous photo-Fenton-like system assisted by in situ H2O2 formation .Physical And Chemical Properties Analysis

Tramadol has been studied for its physical and chemical properties. For example, its stability in the solid state and solution-phase has been analyzed .科学研究应用

癌症疼痛管理中的镇痛应用曲马多,包括其形式如 1,2-脱氢曲马多,主要以其镇痛特性而闻名。Leppert 和 Majkowicz (2010) 探索了它对癌症疼痛患者的生活质量和表现状态的影响。该研究强调了曲马多在 WHO 镇痛阶梯中的作用,特别是对于治疗中度强度的癌症疼痛 (Leppert 和 Majkowicz,2010).

神经毒理学和神经药理学研究Mohamed 和 Mahmoud (2019) 研究了慢性曲马多暴露的神经毒性作用,重点关注大鼠大脑中的氧化损伤、炎症和细胞凋亡。该研究提供了对曲马多对大脑健康和神经递质改变的长期影响的见解,这可能与理解 1,2-脱氢曲马多在神经药理学研究中的更广泛影响有关 (Mohamed 和 Mahmoud,2019).

抗抑郁样效应的探索Jessé 等人(2008 年)研究了曲马多在大鼠模型中的抗抑郁活性,阐明了该药物与 L-精氨酸-一氧化氮-环鸟苷单磷酸途径的相互作用。这项研究对于了解 1,2-脱氢曲马多在治疗抑郁症中的潜在治疗应用至关重要 (Jessé 等人,2008).

通过毛发采样进行毒理分析Hadidi 等人(2003 年)提出了一种使用固相萃取和气相色谱-质谱法测定头发中曲马多的方法。这项研究强调了曲马多检测在法医毒理学中的重要性,并可能外推用于评估 1,2-脱氢曲马多在生物样品中的存在 (Hadidi 等人,2003).

探索止痛的分子机制Marincsák 等人(2008 年)深入研究了曲马多的分子相互作用,特别是它对瞬时受体电位香草素 1 (TRPV1) 的激动作用。该受体在疼痛感觉中至关重要,了解它与曲马多的相互作用可以增强对 1,2-脱氢曲马多镇痛机制的理解 (Marincsák 等人,2008).

缺血再灌注损伤研究Takhtfooladi 等人(2014 年)评估了曲马多对大鼠后肢模型中缺血再灌注损伤的影响。这项研究对于了解 1,2-脱氢曲马多如何影响缺血条件下的组织恢复和修复机制至关重要 (Takhtfooladi 等人,2014).

环境影响研究Santos 等人(2021 年)探讨了水中的曲马多痕量对欧洲鲂的行为影响,强调了曲马多污染对水生生态系统环境后果。这项研究对于评估曲马多及其衍生物(包括 1,2-脱氢曲马多)的生态足迹至关重要 (Santos 等人,2021).

安全和危害

Tramadol, if taken for a long time, may become habit-forming, causing mental or physical dependence, or cause an overdose . Taking Tramadol with other opioid medicines, benzodiazepines, alcohol, or other central nervous system depressants can cause severe drowsiness, decreased awareness, breathing problems, coma, and death .

未来方向

属性

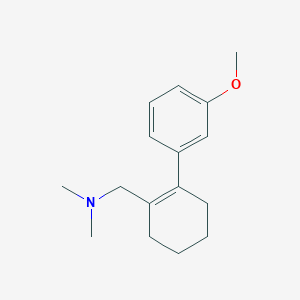

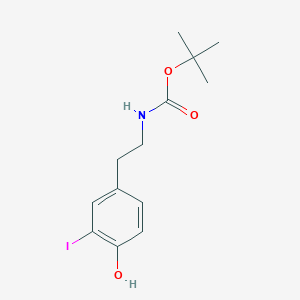

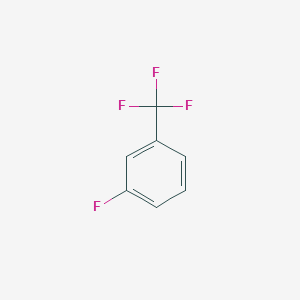

IUPAC Name |

1-[2-(3-methoxyphenyl)cyclohexen-1-yl]-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3/h6,8-9,11H,4-5,7,10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIKAGZLTPYSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(CCCC1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224286 | |

| Record name | 1,2-Dehydro tramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dehydro Tramadol | |

CAS RN |

73825-64-6 | |

| Record name | 1,2-Dehydro tramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073825646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dehydro tramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DEHYDRO TRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X71A1UR01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)

![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)